molecular formula C13H22N4O2 B13903798 tert-butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate

tert-butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate

Cat. No.: B13903798
M. Wt: 266.34 g/mol
InChI Key: JSFULGIKYCQWSH-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate: is a compound that features a piperazine ring substituted with an imidazole moiety and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with imidazole-containing compounds. One common method includes the reaction of N-Boc-piperazine with an imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate serves as a valuable intermediate in the synthesis of complex organic molecules. It is used in the development of new synthetic methodologies and the exploration of reaction mechanisms .

Biology: In biological research, this compound is used to study the interactions of imidazole-containing molecules with biological targets. It can be employed in the design of enzyme inhibitors and receptor modulators .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer, infections, and neurological disorders .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a valuable building block for drug development .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The piperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate is unique due to the presence of both an imidazole ring and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a versatile intermediate in drug synthesis. The imidazole ring’s ability to participate in various chemical reactions and the piperazine ring’s conformational flexibility contribute to its uniqueness .

Properties

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-8-6-16(7-9-17)10-11-14-4-5-15-11/h4-5H,6-10H2,1-3H3,(H,14,15)

InChI Key

JSFULGIKYCQWSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=NC=CN2

Origin of Product

United States

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